1.8-Fold Higher Affinity for α-Galactosidase Versus Parent Calystegine B2
N-Methylcalystegine B2 displays enhanced affinity for coffee bean α-galactosidase relative to the parent compound calystegine B2. In head-to-head competitive inhibition assays, the N-methyl derivative yielded a Ki of 0.47 μM, while calystegine B2 showed a Ki of 0.86 μM under identical experimental conditions [1]. This represents an approximately 1.8-fold improvement in inhibitory potency driven solely by N-methyl substitution.
| Evidence Dimension | α-Galactosidase inhibition (inhibition constant, Ki) |
|---|---|
| Target Compound Data | Ki = 0.47 μM (competitive inhibitor) |
| Comparator Or Baseline | Calystegine B2, Ki = 0.86 μM (competitive inhibitor) |
| Quantified Difference | 1.8-fold lower Ki (higher affinity) |
| Conditions | Coffee bean α-galactosidase; competitive inhibition assay (Asano et al. 1997) |
Why This Matters
Procurement of N-methylcalystegine B2 rather than calystegine B2 provides approximately twice the target engagement at equivalent concentrations, reducing compound consumption in α-galactosidase studies.
- [1] Asano N, Kato A, Miyauchi M, Kizu H, Tomimori T, Matsui K, Nash RJ, Molyneux RJ. Specific α-galactosidase inhibitors, N-methylcalystegines: structure/activity relationships of calystegines from Lycium chinense. Eur J Biochem. 1997;248(2):296-303. DOI: 10.1111/j.1432-1033.1997.00296.x. View Source
